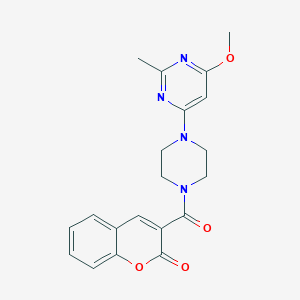
3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Beschreibung
This compound features a coumarin core (2H-chromen-2-one) linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-methoxy-2-methylpyrimidin-4-yl group.
Eigenschaften
IUPAC Name |
3-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-21-17(12-18(22-13)27-2)23-7-9-24(10-8-23)19(25)15-11-14-5-3-4-6-16(14)28-20(15)26/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMROMWIGGXXBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.39 g/mol. The structure features a chromenone core linked to a piperazine moiety, which is further substituted with a pyrimidine derivative. This structural complexity suggests potential interactions with various biological targets.
Protein Kinase Inhibition
Research indicates that compounds similar to this one may act as inhibitors of specific protein kinases, which are critical in various signaling pathways. For instance, derivatives have shown to inhibit Adaptor Associated Kinase 1 (AAK1) , involved in endocytosis and viral entry into cells .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been evaluated against several strains of bacteria and fungi, demonstrating significant inhibitory effects, which could be attributed to its ability to disrupt microbial cell wall synthesis or function .
Antioxidant Properties
The compound has also been tested for antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of methoxy and pyrimidine groups may enhance its radical scavenging abilities .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed promising results against breast cancer cell lines by inducing apoptosis through caspase activation pathways .
Animal Models
In vivo studies using murine models have indicated that administration of the compound leads to reduced tumor size and improved survival rates when combined with standard chemotherapeutic agents . These findings highlight its potential as an adjunct therapy in cancer treatment.
Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Sulfonyl-Substituted Piperazines
- Example: 3-(4-(Ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one () Key Differences: Replaces pyrimidine with alkyl/aryl sulfonyl groups. Synthesis: Formed via reaction of piperazine-coumarin intermediates with sulfonyl chlorides (65–81% yields) .
Aromatic and Heterocyclic Substituents
- Example: 3-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one () Key Differences: Features 2,6-dimethylphenyl on piperazine and allyl on coumarin.
Hydroxy-Substituted Coumarins
Modifications to the Coumarin Core
Brominated Coumarins
- Example: 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one () Key Differences: Bromo substituent at the 6-position of coumarin.
Indole and Pyrazole Hybrids
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


